1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
Description
This compound features a bis-pyrazole core, with one pyrazole substituted by ethyl and methyl groups at positions 1 and 4, respectively. The second pyrazole is functionalized with a propan-2-yl group at position 1, connected via a methylamine bridge. The molecular formula is inferred as C₁₂H₂₀N₅, with a calculated molecular weight of 234.37 g/mol.
Properties
CAS No. |
1856018-34-2 |
|---|---|
Molecular Formula |
C13H21N5 |
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-9-11(4)13(16-17)14-8-12-6-7-15-18(12)10(2)3/h6-7,9-10H,5,8H2,1-4H3,(H,14,16) |
InChI Key |
TWESQXSEISHRFU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=NN2C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl halides and methyl halides to introduce the ethyl and methyl groups at the desired positions.
N-Substitution: The final step involves the substitution of the nitrogen atom with the propan-2-yl group using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Electronic Comparisons
Core Modifications
- Target Compound: Bis-pyrazole system with ethyl, methyl, and propan-2-yl substituents.
- N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine () : Replaces one pyrazole with a thiazole ring, introducing sulfur-based electronegativity and altered π-orbital interactions .
- Darolutamide (): Pyrazole-carboxamide structure with chloro, cyano, and hydroxyethyl groups, optimizing steric and electronic profiles for androgen receptor antagonism .
Substituent Effects
Pharmacological and Physicochemical Properties
Molecular Weight and Solubility
- Target Compound : ~234 g/mol. Moderate molecular weight may balance bioavailability and membrane permeability.
- Darolutamide : 398.85 g/mol. Higher weight due to carboxamide and aromatic substituents, possibly reducing solubility without formulation aids .
- Voxelotor Intermediate : 217.27 g/mol. Lower weight enhances solubility, critical for its role as a hemoglobin modulator .
Melting Points and Stability
Noncovalent Interactions and Binding Potential
- Hydrogen Bonding: The methylamine linker in the target compound may act as a hydrogen bond donor, contrasting with the thiazole’s sulfur in , which participates in weaker van der Waals interactions .
- Steric Effects : The propan-2-yl group in the target compound could create steric hindrance, unlike the planar pyran-pyrazole hybrids in , which prioritize π-π stacking .
Biological Activity
1-Ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole class, characterized by its unique five-membered heterocyclic structure containing nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
The molecular formula of this compound is with a molecular weight of 247.34 g/mol. Its structural features include:
- Ethyl group at one nitrogen
- Methyl group at the fourth position
- Propan-2-yl group connected through a methylene bridge to another pyrazole ring
These structural characteristics contribute to its distinctive chemical properties and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can modulate inflammatory pathways by inhibiting the activity of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammation and microbial resistance pathways. Further studies are needed to elucidate these interactions and confirm their implications for drug development.
Case Studies
Recent research has focused on synthesizing derivatives of pyrazole compounds to enhance biological activity. For instance, a study synthesized several pyrazoline derivatives and evaluated their inhibitory effects against specific protein-protein interactions (PPIs) involved in cancer progression. Some derivatives exhibited significant anticancer activity, indicating that structural modifications could enhance therapeutic efficacy.
Research Findings Summary Table
| Study | Findings | Biological Activity |
|---|---|---|
| Hwang et al. (2023) | Evaluated 26 novel compounds | Inhibitory activity against ELF3-MED23 PPI |
| Kim et al. (2012) | Tested various pyrazoline derivatives | Significant anticancer effects in vitro and in vivo |
| Recent Synthesis Study | Synthesized derivatives with enhanced properties | Potential for antimicrobial and anti-inflammatory applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
